1,2,4,5-Tetrachlorobenzene-d2

説明

Structure

3D Structure

特性

IUPAC Name |

1,2,4,5-tetrachloro-3,6-dideuteriobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2Cl4/c7-3-1-4(8)6(10)2-5(3)9/h1-2H/i1D,2D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHBKHLUZVFWLAG-QDNHWIQGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1Cl)Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1Cl)Cl)[2H])Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2Cl4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1198-57-8 | |

| Record name | 1,2,4,5-Tetrachlorobenzene-d2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

1,2,4,5-Tetrachlorobenzene-d2 chemical properties and structure

An In-Depth Technical Guide to 1,2,4,5-Tetrachlorobenzene-d2: Properties, Analysis, and Application

Introduction

1,2,4,5-Tetrachlorobenzene-d2 (D2-TCB) is a deuterated analog of the persistent organic pollutant (POP) 1,2,4,5-tetrachlorobenzene. Its significance in the scientific community, particularly in environmental and toxicological research, stems from its role as a high-fidelity internal standard for quantitative analysis. The substitution of two hydrogen atoms with deuterium creates a molecule that is chemically almost identical to its non-labeled counterpart but mass-spectrometrically distinct. This guide provides a detailed examination of the chemical properties, structural characteristics, and analytical applications of D2-TCB, offering insights for researchers and drug development professionals engaged in trace-level analysis.

Physicochemical Properties and Structure

The fundamental characteristics of a compound dictate its behavior in analytical systems. For D2-TCB, these properties are critical for its use as a reliable standard.

Core Chemical Data

A summary of the key physicochemical properties of 1,2,4,5-Tetrachlorobenzene-d2 is presented below. These values are essential for developing analytical methods, such as predicting retention times in chromatography and selecting appropriate solvents.

| Property | Value |

| Chemical Formula | C₆D₂Cl₄ |

| Exact Mass | 217.90 g/mol |

| Molecular Weight | 217.90 g/mol |

| Appearance | White to off-white solid |

| Melting Point | 137-140 °C |

| Boiling Point | 240-246 °C |

| Solubility | Insoluble in water; Soluble in organic solvents like benzene, chloroform, and toluene. |

Data compiled from various chemical supplier specifications.

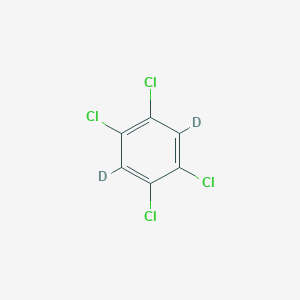

Molecular Structure

The molecular structure of 1,2,4,5-Tetrachlorobenzene-d2 consists of a benzene ring substituted with four chlorine atoms at positions 1, 2, 4, and 5, and two deuterium atoms at positions 3 and 6. This specific arrangement of substituents is key to its chemical identity.

Caption: Molecular structure of 1,2,4,5-Tetrachlorobenzene-d2.

The Role of Deuteration in Quantitative Analysis

The primary utility of D2-TCB lies in its application as an internal standard for isotope dilution mass spectrometry (IDMS). The rationale for using a deuterated standard is rooted in fundamental principles of analytical chemistry:

-

Co-elution in Chromatography: D2-TCB has nearly identical chromatographic behavior to the native tetrachlorobenzene. This ensures that both the analyte of interest and the internal standard experience the same matrix effects and potential losses during sample preparation and injection, a cornerstone of the isotope dilution method.

-

Mass Spectrometric Distinction: While chemically similar, the deuterium atoms increase the mass of the molecule by two mass units compared to the most abundant isotopologue of the native compound (C₆H₂Cl₄). This mass difference allows a mass spectrometer to differentiate between the analyte and the internal standard, enabling precise and accurate quantification.

Analytical Workflow: Quantification of Tetrachlorobenzene in Environmental Samples

The following protocol outlines a standard workflow for the analysis of 1,2,4,5-tetrachlorobenzene in a soil sample using D2-TCB as an internal standard. This self-validating system ensures that variations in extraction efficiency and instrumental response are accounted for.

Experimental Protocol

-

Sample Preparation:

-

Accurately weigh 10 g of the homogenized soil sample into a centrifuge tube.

-

Spike the sample with a known amount (e.g., 100 µL of a 1 ng/µL solution) of 1,2,4,5-Tetrachlorobenzene-d2 solution. This is the crucial internal standard addition step.

-

Add 20 mL of a 1:1 mixture of hexane and acetone.

-

Vortex the sample for 2 minutes, followed by ultrasonication for 15 minutes to ensure thorough extraction.

-

-

Extraction & Cleanup:

-

Centrifuge the sample at 3000 rpm for 10 minutes to separate the solid and liquid phases.

-

Carefully transfer the supernatant (the organic solvent layer) to a clean tube.

-

Concentrate the extract to approximately 1 mL using a gentle stream of nitrogen.

-

(Optional but recommended) Perform a solid-phase extraction (SPE) cleanup using a silica gel cartridge to remove interfering matrix components.

-

-

GC-MS Analysis:

-

Inject 1 µL of the final extract into a Gas Chromatograph-Mass Spectrometer (GC-MS).

-

GC Conditions: Use a non-polar capillary column (e.g., DB-5ms) with a temperature program designed to separate chlorinated benzenes. A typical program might start at 60°C, ramp to 280°C.

-

MS Conditions: Operate the mass spectrometer in Selected Ion Monitoring (SIM) mode to enhance sensitivity and selectivity. Monitor the characteristic ions for both the native analyte and the deuterated standard.

-

For 1,2,4,5-Tetrachlorobenzene (C₆H₂Cl₄): m/z 216 (molecular ion), 214, 218.

-

For 1,2,4,5-Tetrachlorobenzene-d2 (C₆D₂Cl₄): m/z 218 (molecular ion), 216, 220.

-

-

-

Quantification:

-

Calculate the ratio of the peak area of the native analyte to the peak area of the D2-TCB internal standard.

-

Determine the concentration of the native tetrachlorobenzene in the sample by comparing this ratio to a calibration curve prepared with known concentrations of the native analyte and a constant concentration of the internal standard.

-

Workflow Visualization

The following diagram illustrates the logical flow of the analytical process described.

Caption: Workflow for quantitative analysis using an internal standard.

Conclusion

1,2,4,5-Tetrachlorobenzene-d2 is an indispensable tool for the accurate quantification of its non-deuterated analog in complex matrices. Its chemical properties, which closely mimic the analyte of interest, combined with its distinct mass, allow it to serve as a robust internal standard in isotope dilution mass spectrometry. The methodologies described herein represent a framework for achieving high-quality, defensible data in environmental monitoring and related fields. The careful application of deuterated standards like D2-TCB is fundamental to advancing our understanding of the distribution and impact of persistent organic pollutants.

References

- Please note that direct links to commercial product pages are subject to change.

Physicochemical characteristics of deuterated 1,2,4,5-Tetrachlorobenzene

An In-Depth Technical Guide to the Physicochemical Characteristics of Deuterated 1,2,4,5-Tetrachlorobenzene

Introduction: The Role of Isotopic Labeling in Precision Analysis

Deuterated 1,2,4,5-tetrachlorobenzene (d₂-TeCB) is a stable isotope-labeled form of the persistent environmental contaminant 1,2,4,5-tetrachlorobenzene (TeCB). While the parent compound is a subject of environmental and toxicological concern due to its persistence and bioaccumulation, its deuterated analog serves a critical role in analytical chemistry.[1][2] The substitution of two hydrogen atoms with deuterium, the stable heavy isotope of hydrogen, imparts a specific mass shift without significantly altering the compound's chemical behavior. This unique property makes d₂-TeCB an ideal internal standard for isotope dilution mass spectrometry (IDMS).[3]

This guide provides a comprehensive overview of the physicochemical, spectroscopic, and thermal properties of deuterated 1,2,4,5-tetrachlorobenzene. It is intended for researchers, environmental scientists, and analytical chemists who require a deeper understanding of this standard for the accurate quantification of its non-labeled counterpart in complex matrices. The principles and methodologies described herein are foundational for developing robust and validated analytical methods.[3][4]

Synthesis and Isotopic Purity

The synthesis of deuterated aromatic compounds is typically achieved through a hydrogen-deuterium (H-D) exchange reaction.[5] In this process, the parent compound (1,2,4,5-tetrachlorobenzene) is reacted with a deuterium source, such as heavy water (D₂O), often under high temperature and pressure in the presence of a catalyst like platinum on alumina.[5] Modern flow synthesis methods utilizing microwave heating can enhance reaction efficiency and throughput.[5]

The crucial outcome of the synthesis is high isotopic purity. For its function as an internal standard, it is paramount that the deuterated standard is free from its unlabeled analog to prevent analytical bias. The isotopic distribution and purity are confirmed using high-resolution mass spectrometry.

Core Physicochemical Properties

Deuterium substitution has a negligible effect on most bulk physicochemical properties, such as melting point, boiling point, and solubility. The primary difference lies in the molecular weight, which is fundamental to its application in mass spectrometry. The properties of native 1,2,4,5-tetrachlorobenzene provide a reliable reference for its deuterated analog.[6]

Table 1: Comparison of Physicochemical Properties

| Property | 1,2,4,5-Tetrachlorobenzene | Deuterated 1,2,4,5-Tetrachlorobenzene (d₂) | Data Source |

| Molecular Formula | C₆H₂Cl₄ | C₆D₂Cl₄ | [7] |

| Molecular Weight | 215.89 g/mol | Approx. 217.90 g/mol | [7] |

| Physical State | White crystalline solid/flakes | White crystalline solid/flakes | [1] |

| Melting Point | 139-140 °C | Expected to be very similar to native form | [2][8] |

| Boiling Point | ~243 °C | Expected to be very similar to native form | [1] |

| Water Solubility | Very low (~0.5 - 1.27 mg/L at 25 °C) | Very low; effectively same as native form | [1][2][8] |

| Solubility (Organic) | Soluble in ether, toluene; slightly soluble in ethanol | Soluble in ether, toluene; slightly soluble in ethanol | [9][10] |

| log Kₒw | 4.5 - 4.6 | Effectively same as native form | [8][10] |

| Vapor Pressure | 0.005 mm Hg / 0.72 Pa (at 20-25 °C) | Effectively same as native form | [2][8] |

Spectroscopic Profile: Identification and Characterization

The defining characteristics of d₂-TeCB are revealed in its spectroscopic profiles, which differ from the native compound in predictable ways due to the isotopic substitution.

Mass Spectrometry (MS)

Mass spectrometry is the cornerstone technique for utilizing d₂-TeCB. In electron ionization (EI) MS, both the native and deuterated compounds exhibit a characteristic fragmentation pattern, but the molecular ion (M⁺) and key fragments of the deuterated standard will be shifted by +2 mass units.

-

Native TeCB (C₆H₂Cl₄): The molecular ion cluster will be centered around m/z 214-220, with the exact pattern determined by the natural abundance of chlorine isotopes (³⁵Cl and ³⁷Cl). The most abundant ion in this cluster is typically m/z 216.[11]

-

Deuterated TeCB (C₆D₂Cl₄): The molecular ion cluster is shifted to a higher mass range, centered around m/z 216-222. This clear mass separation allows for simultaneous detection and quantification of both the analyte and the internal standard without mutual interference.

Infrared (IR) Spectroscopy

Infrared spectroscopy provides a clear demonstration of the effect of deuteration on molecular vibrations. The substitution of a C-H bond with a C-D bond leads to a predictable shift in the stretching frequency to a lower wavenumber (energy).[6] This is because the vibrational frequency is inversely proportional to the square root of the reduced mass of the vibrating atoms, and deuterium is approximately twice as massive as hydrogen.[6]

-

C-H Stretching: For native TeCB, aromatic C-H stretching vibrations typically appear in the 3000-3100 cm⁻¹ region.

-

C-D Stretching: In d₂-TeCB, the corresponding C-D stretching vibrations are expected to shift to approximately 2200-2300 cm⁻¹.

-

Fingerprint Region: Studies have confirmed that other bands, particularly those involving out-of-plane bending, are also affected, providing a distinct IR spectrum for the deuterated compound compared to its native form.[12][13][14]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for confirming the position of deuteration and assessing isotopic purity.

-

¹H NMR: The ¹H NMR spectrum of native 1,2,4,5-tetrachlorobenzene shows a single sharp singlet, as the two protons are chemically equivalent.[15][16] In a highly pure sample of d₂-TeCB, this proton signal will be absent. The presence of a small residual signal can be used to quantify the level of non-deuterated impurity.

-

¹³C NMR: The ¹³C NMR spectrum provides information about the carbon skeleton. In native TeCB, two signals are expected due to molecular symmetry. In d₂-TeCB, the carbons directly bonded to deuterium will exhibit a triplet multiplicity due to coupling with the deuterium nucleus (which has a spin I=1).[17] Furthermore, these signals may experience a slight upfield isotopic shift compared to the protonated carbons.[18]

Thermal Analysis

Understanding the thermal stability of d₂-TeCB is crucial for applications involving high-temperature analytical techniques like gas chromatography.

Thermogravimetric Analysis (TGA) & Differential Scanning Calorimetry (DSC)

TGA and DSC are used to determine a compound's thermal stability and phase transition behavior.[19][20]

-

Expected TGA Profile: For d₂-TeCB, a TGA scan under an inert nitrogen atmosphere would show a stable baseline until the compound begins to sublime or boil, resulting in a sharp, single-step weight loss.[21] The onset of this weight loss indicates the upper temperature limit for its use. Given its boiling point of ~243 °C, it is stable under typical GC conditions.

-

Expected DSC Profile: A DSC scan would show a sharp endothermic peak corresponding to its melting point (~140 °C).[22] The enthalpy of fusion can also be determined from this peak. No significant exothermic decomposition events are expected near its melting or boiling points, indicating good thermal stability.

Application Protocol: Quantification of 1,2,4,5-TeCB in Soil by GC-MS

The primary application of d₂-TeCB is as an internal standard for Isotope Dilution Mass Spectrometry (IDMS).[3] This method provides superior accuracy and precision by correcting for analyte loss during sample preparation and for matrix-induced variations in instrument response.[23][24][25]

Experimental Workflow Diagram

Caption: Workflow for quantitative analysis of 1,2,4,5-TeCB using a deuterated standard.

Step-by-Step Methodology

-

Standard Preparation: Prepare a stock solution of d₂-TeCB in a high-purity solvent (e.g., hexane) at a certified concentration. Create a series of calibration standards containing known amounts of native TeCB, each spiked with the same fixed amount of the d₂-TeCB internal standard solution.

-

Sample Preparation:

-

Weigh approximately 10 g of the soil sample into a beaker.

-

Spike the sample with a precise volume of the d₂-TeCB internal standard stock solution. This step is critical and should be done at the very beginning of the process.[25]

-

Add an appropriate extraction solvent mixture (e.g., 1:1 hexane:acetone) and perform extraction using a technique like sonication or Soxhlet extraction.

-

Filter the extract and perform cleanup if necessary (e.g., using a silica gel column) to remove interfering matrix components.

-

Concentrate the final extract to a known volume (e.g., 1 mL) under a gentle stream of nitrogen.

-

-

GC-MS Analysis:

-

Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS).

-

GC Column: A non-polar capillary column (e.g., DB-5ms) is suitable for separating chlorobenzenes.

-

Injection: Inject 1 µL of the prepared extract.

-

Temperature Program: Start at a low temperature (e.g., 60 °C), hold for 1-2 minutes, then ramp at 10-15 °C/min to a final temperature of ~280 °C.

-

MS Detection: Operate the mass spectrometer in Selected Ion Monitoring (SIM) mode. Monitor characteristic ions for both native TeCB (e.g., m/z 216, 218) and d₂-TeCB (e.g., m/z 218, 220). The co-elution of the analyte and the standard is a key validation step.[25]

-

-

Data Analysis and Quantification:

-

Integrate the peak areas for the selected quantification ions for both native TeCB (A_analyte) and d₂-TeCB (A_IS).

-

From the calibration standards, calculate the average Response Factor (RF) using the formula: RF = (A_analyte / A_IS) * (C_IS / C_analyte)

-

Calculate the concentration of TeCB in the sample (C_analyte) using the rearranged formula: C_analyte = (A_analyte / A_IS) * (C_IS / RF) where C_IS is the known concentration of the internal standard spiked into the sample.

-

References

- Solubility of Things. (n.d.). 1,2,4,5-Tetrachlorobenzene.

- BenchChem. (2025). Application of Deuterated Standards in Environmental Sample Analysis: A Guide for Researchers.

- Saeki, S. (1961). The Infrared Absorption Spectra of 1, 3, 5-Trichlorobenzene, 1, 2, 4, 5-Tetrachlorobenzene and their Deuterated Derivatives. Bulletin of the Chemical Society of Japan, 34(12), 1851-1857.

- Saeki, S. (1961). The Infrared Absorption Spectra of 1,3,5-Trichlorobenzene, 1,2,4,5-Tetrachlorobenzene and their Deuterated Derivatives. OSTI.GOV.

- ASTM International. (n.d.). Application of Deuterated Organics as Internal Standards in Volatile Organic Analysis from Drinking Water and Wastewater by Computerized Gas Chromatography—Mass Spectrometry. ASTM Digital Library.

- Thermo Scientific Chemicals. (n.d.). 1,2,4,5-Tetrachlorobenzene, 98%.

- Unice, K. M., et al. (2012). Use of a Deuterated Internal Standard with Pyrolysis-GC/MS Dimeric Marker Analysis to Quantify Tire Tread Particles in the Environment. International Journal of Environmental Research and Public Health, 9(11), 4033–4055.

- PubChem. (n.d.). 1,2,4,5-Tetrachlorobenzene. National Center for Biotechnology Information.

- PubMed. (2012). Use of a deuterated internal standard with pyrolysis-GC/MS dimeric marker analysis to quantify tire tread particles in the environment.

- Oxford Academic. (n.d.). Infrared Absorption Spectrum of 1, 2, 4, 5-Tetrachlorobenzene in Vapor State. Bulletin of the Chemical Society of Japan.

- Public Services and Procurement Canada. (n.d.). Fact sheet: 1,2,4,5-tetrachlorobenzene.

- Resolve Mass Spec Inc. (2025). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. YouTube.

- Taiyo Nippon Sanso. (2022). Development of Flow Synthesis Method for Deuterated Aromatic Compounds. Taiyo Nippon Sanso Technical Report No. 41.

- ChemicalBook. (n.d.). 1,2,4,5-Tetrachlorobenzene (95-94-3) 1H NMR spectrum.

- NIST. (n.d.). Benzene, 1,2,4,5-tetrachloro-. NIST Chemistry WebBook.

- IIT Kanpur. (n.d.). Thermogravimetric Analysis (TGA) & Differential Scanning Calorimetry (DSC).

- Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179.

- Penn State Materials Research Institute. (n.d.). Thermal Analysis.

- Oxford Academic (Oxford University Press). (2013, March 4). The effect of deuteration on an infrared spectrum [Video]. YouTube.

- Wilgis. (n.d.). Deuterated NMR Solvent Table.

- SpectraBase. (n.d.). 1,2,4,5-Tetrachloro-benzene - Optional[1H NMR] - Spectrum.

- NIST. (n.d.). Benzene, 1,2,4,5-tetrachloro- Mass Spectrum. NIST Chemistry WebBook.

- TA Instruments. (n.d.). Materials Characterization by Thermal Analysis (DSC & TGA), Rheology, and Dynamic Mechanical Analysis.

- BenchChem. (n.d.). Thermal Stability and Decomposition of 1,2,4,5-Benzenetetramine: A Technical Guide.

- Environment Canada. (1993). Tetrachlorobenzenes. Canada.ca.

Sources

- 1. solubilityofthings.com [solubilityofthings.com]

- 2. Fact sheet: 1,2,4,5-tetrachlorobenzene — Guidance and Orientation for the Selection of Technologies — Contaminated sites — Pollution and waste management — Environment and natural resources — Canada.ca [gost.tpsgc-pwgsc.gc.ca]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. dl.astm.org [dl.astm.org]

- 5. tn-sanso.co.jp [tn-sanso.co.jp]

- 6. m.youtube.com [m.youtube.com]

- 7. Benzene, 1,2,4,5-tetrachloro- [webbook.nist.gov]

- 8. canada.ca [canada.ca]

- 9. 1,2,4,5-Tetrachlorobenzene, 98% 10 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 10. 1,2,4,5-Tetrachlorobenzene | C6H2Cl4 | CID 7270 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Benzene, 1,2,4,5-tetrachloro- [webbook.nist.gov]

- 12. academic.oup.com [academic.oup.com]

- 13. The Infrared Absorption Spectra of 1,3,5-Trichlorobenzene, 1,2,4,5-Tetrachlorobenzene and their Deuterated Derivatives (Journal Article) | OSTI.GOV [osti.gov]

- 14. academic.oup.com [academic.oup.com]

- 15. 1,2,4,5-Tetrachlorobenzene (95-94-3) 1H NMR spectrum [chemicalbook.com]

- 16. spectrabase.com [spectrabase.com]

- 17. Numare Spectralab Inc. [web.stanford.edu]

- 18. researchgate.net [researchgate.net]

- 19. iitk.ac.in [iitk.ac.in]

- 20. Thermal Analysis | Materials Research Institute [mri.psu.edu]

- 21. pdf.benchchem.com [pdf.benchchem.com]

- 22. tainstruments.com [tainstruments.com]

- 23. Use of a Deuterated Internal Standard with Pyrolysis-GC/MS Dimeric Marker Analysis to Quantify Tire Tread Particles in the Environment - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Use of a deuterated internal standard with pyrolysis-GC/MS dimeric marker analysis to quantify tire tread particles in the environment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. m.youtube.com [m.youtube.com]

An In-Depth Technical Guide to the Synthesis and Isotopic Labeling of 1,2,4,5-Tetrachlorobenzene-d2

This guide provides a comprehensive overview of the synthesis, isotopic labeling, purification, and characterization of 1,2,4,5-Tetrachlorobenzene-d2. It is intended for researchers, scientists, and professionals in drug development who require a detailed understanding of these processes.

Introduction: The Significance of Deuterated 1,2,4,5-Tetrachlorobenzene

1,2,4,5-Tetrachlorobenzene is a significant compound, primarily known as a byproduct in the synthesis of the herbicide 2,4,5-trichlorophenoxyacetic acid and as a degradation product of pesticides like pentachlorobenzene and hexachlorobenzene.[1][2] Its deuterated isotopologue, 1,2,4,5-tetrachlorobenzene-d2, serves as a crucial internal standard in environmental analysis and toxicological studies. The incorporation of deuterium atoms allows for precise quantification using mass spectrometry-based methods, distinguishing it from its naturally occurring, non-labeled counterpart.[3][] This guide will delve into the practical aspects of its synthesis and isotopic labeling, providing a robust framework for its preparation in a laboratory setting.

Strategic Approaches to Synthesis and Deuteration

The synthesis of 1,2,4,5-tetrachlorobenzene-d2 can be approached through two primary strategies: direct deuteration of 1,2,4,5-tetrachlorobenzene or synthesis from a deuterated precursor. The choice of method often depends on the availability of starting materials, desired isotopic purity, and the scale of the synthesis.

Method 1: Catalytic Hydrogen-Deuterium Exchange

A common and effective method for introducing deuterium into aromatic compounds is through catalytic hydrogen-deuterium (H-D) exchange.[5][6] This method involves the reaction of 1,2,4,5-tetrachlorobenzene with a deuterium source, such as deuterium oxide (D₂O) or deuterium gas (D₂), in the presence of a suitable catalyst.

Causality Behind Experimental Choices:

-

Catalyst Selection: Platinum-based catalysts, such as platinum on alumina (Pt/Al₂O₃), are often employed due to their high activity in promoting H-D exchange on aromatic rings.[5][7] The catalyst facilitates the cleavage of the C-H bond and the subsequent formation of a C-D bond.

-

Deuterium Source: Deuterium oxide (D₂O) is a readily available and cost-effective source of deuterium.[8] The use of a large excess of D₂O drives the equilibrium towards the deuterated product, maximizing isotopic incorporation.

-

Reaction Conditions: High temperatures and pressures are typically required to overcome the activation energy of the C-H bond cleavage.[5] Flow synthesis methods utilizing microwave irradiation can significantly enhance reaction rates and efficiency, reducing reaction times from hours to minutes.[5]

Experimental Protocol: Flow Synthesis for H-D Exchange

-

System Setup: A continuous flow reactor system equipped with a microwave heater, a packed-bed catalyst column (containing Pt/Al₂O₃), two high-pressure liquid chromatography (HPLC) pumps, a back-pressure regulator, and a liquid-liquid separator is assembled.

-

Reagent Preparation: A solution of 1,2,4,5-tetrachlorobenzene in a suitable organic solvent (e.g., dioxane) is prepared. A separate reservoir of deuterium oxide (D₂O) is also prepared.

-

Reaction Execution: The 1,2,4,5-tetrachlorobenzene solution and D₂O are pumped simultaneously through the catalyst bed at a controlled flow rate. The reactor is heated to the desired temperature (e.g., 200°C) using the microwave system, and the pressure is maintained using the back-pressure regulator (e.g., 2 MPa).[5]

-

Work-up: The reaction mixture exiting the reactor is cooled, and the organic and aqueous layers are separated using the liquid-liquid separator. The organic layer containing the deuterated product is collected.

-

Purification: The solvent is removed under reduced pressure, and the crude product is purified by recrystallization or column chromatography.

Diagram of Catalytic H-D Exchange Workflow

Sources

- 1. Tetrachlorobenzene - Wikipedia [en.wikipedia.org]

- 2. isotope.com [isotope.com]

- 3. Isotopic labeling - Wikipedia [en.wikipedia.org]

- 5. tn-sanso.co.jp [tn-sanso.co.jp]

- 6. Hydrogen–deuterium exchange - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

- 8. Reductive Deuteration of Aromatic Esters for the Synthesis of α,α-Dideuterio Benzyl Alcohols Using D2O as Deuterium Source [organic-chemistry.org]

An In-Depth Technical Guide to the Mass Spectrum and Fragmentation of 1,2,4,5-Tetrachlorobenzene-d2

This guide provides a comprehensive analysis of the electron ionization mass spectrum of 1,2,4,5-Tetrachlorobenzene-d2 (C₆D₂Cl₄). Designed for researchers, analytical chemists, and professionals in drug and environmental science, this document elucidates the core principles governing the molecule's behavior in a mass spectrometer, focusing on its unique isotopic signature and predictable fragmentation pathways.

Introduction: The Role of Isotopically Labeled Standards

1,2,4,5-Tetrachlorobenzene-d2 is a deuterated analog of 1,2,4,5-Tetrachlorobenzene, a persistent organic pollutant. Isotopically labeled standards are indispensable in quantitative analytical chemistry, particularly in methods employing mass spectrometry, such as Gas Chromatography-Mass Spectrometry (GC-MS). They serve as ideal internal standards because their chemical and physical properties are nearly identical to their non-labeled counterparts, ensuring they behave similarly during sample preparation, chromatography, and ionization. The mass difference introduced by the deuterium labels allows for their clear differentiation from the target analyte in the mass spectrum, enabling precise and accurate quantification. Understanding the mass spectral characteristics of 1,2,4,5-Tetrachlorobenzene-d2 is therefore critical for its proper use and for the validation of analytical methods.

Section 1: The Molecular Ion and Its Unique Isotopic Signature

Under standard Electron Ionization (EI) conditions, typically at 70 eV, the 1,2,4,5-Tetrachlorobenzene-d2 molecule is bombarded with high-energy electrons. This process ejects an electron from the molecule's highest occupied molecular orbital, creating a positively charged radical cation known as the molecular ion, [C₆D₂Cl₄]•⁺.[1][2]

The most revealing feature of this compound's mass spectrum is the distinctive isotopic cluster of its molecular ion. This pattern is a direct consequence of the natural isotopic abundances of chlorine and the presence of deuterium.

Causality of the Isotopic Pattern:

-

Chlorine Isotopes : Chlorine exists naturally as two stable isotopes, ³⁵Cl (approximately 75.77% abundance) and ³⁷Cl (approximately 24.23% abundance), with a mass difference of two daltons.[3] A molecule containing four chlorine atoms will thus exhibit a series of peaks separated by 2 m/z units (M, M+2, M+4, M+6, M+8), with a relative intensity ratio determined by the statistical probability of each isotopic combination.

-

Deuterium Labeling : The two deuterium (²H or D) atoms shift the entire isotopic cluster by +2 Da compared to the non-deuterated analog, 1,2,4,5-Tetrachlorobenzene (C₆H₂Cl₄), which has a molecular weight of approximately 215.89 g/mol .[4][5][6][7]

The monoisotopic mass of the 1,2,4,5-Tetrachlorobenzene-d2 molecular ion, composed of the most abundant isotopes (¹²C, ²H, and ³⁵Cl), is 215.9036 Da.[8] For nominal mass spectrometry, this corresponds to the M peak at m/z 216. Due to the probabilities of isotopic distribution, the most abundant peak in the molecular ion cluster (the base peak of the cluster) is the M+2 peak at m/z 218.[9]

Table 1: Theoretical Isotopic Distribution for the [C₆D₂Cl₄]•⁺ Molecular Ion Cluster

| Ion | m/z (Nominal) | Contributing Isotopes | Theoretical Relative Abundance (%) |

| M | 216 | C₆D₂(³⁵Cl)₄ | 77.8 |

| M+2 | 218 | C₆D₂(³⁵Cl)₃(³⁷Cl)₁ | 100.0 |

| M+4 | 220 | C₆D₂(³⁵Cl)₂(³⁷Cl)₂ | 48.1 |

| M+6 | 222 | C₆D₂(³⁵Cl)₁(³⁷Cl)₃ | 10.1 |

| M+8 | 224 | C₆D₂(³⁷Cl)₄ | 0.7 |

Note: Relative abundances are calculated based on the statistical distribution of ³⁵Cl and ³⁷Cl and are normalized to the most abundant peak in the cluster (M+2).

This highly characteristic M+2 base peak with its surrounding isotopic peaks provides an unmistakable fingerprint for the identification of this compound.

Section 2: Electron Ionization Fragmentation Pathways

The excess energy imparted during the 70 eV electron ionization process makes the molecular ion energetically unstable, causing it to break apart into smaller, more stable fragment ions.[10] The fragmentation of chlorinated aromatic compounds is well-characterized and primarily involves the loss of chlorine atoms or hydrogen chloride.

Primary Fragmentation Mechanisms:

-

Loss of a Chlorine Radical (•Cl) : This is the most favored initial fragmentation step for chlorinated benzenes.[1] The [C₆D₂Cl₄]•⁺ ion loses a chlorine radical to form the [C₆D₂Cl₃]⁺ cation. This fragment will itself exhibit an isotopic cluster (m/z 181, 183, 185, 187) characteristic of a species with three chlorine atoms.

-

Sequential Loss of Chlorine : The [C₆D₂Cl₃]⁺ ion can further fragment by losing another chlorine radical to yield the [C₆D₂Cl₂]•⁺ radical cation. This fragment will have an isotopic pattern corresponding to two chlorine atoms (m/z 146, 148, 150).

-

Loss of Deuterium Chloride (DCl) : A less common, but possible, fragmentation pathway involves the elimination of a neutral DCl molecule. This would lead to the formation of a benzyne-type radical cation, [C₆DCl₃]•⁺.

The stability of the aromatic ring makes ring-cleavage fragments less abundant compared to the fragments generated by the loss of substituents.[1]

Diagram 1: Proposed Fragmentation Pathway for 1,2,4,5-Tetrachlorobenzene-d2

Caption: Primary EI fragmentation pathways of 1,2,4,5-Tetrachlorobenzene-d2.

Table 2: Summary of Major Expected Fragment Ions

| m/z Range (Nominal) | Ion Formula | Identity | Comments |

| 216-224 | [C₆D₂Cl₄]•⁺ | Molecular Ion | Base peak of cluster at m/z 218. Confirms molecular weight and elemental composition. |

| 181-187 | [C₆D₂Cl₃]⁺ | Loss of one Cl | A major fragment with a characteristic three-chlorine isotopic pattern. |

| 146-150 | [C₆D₂Cl₂]•⁺ | Loss of two Cl | A significant fragment with a characteristic two-chlorine isotopic pattern. |

| 111-113 | [C₆D₂Cl]⁺ | Loss of three Cl | Lower abundance fragment with a one-chlorine isotopic pattern. |

Section 3: Experimental Protocol for GC-EI-MS Analysis

This protocol outlines a self-validating system for the analysis of 1,2,4,5-Tetrachlorobenzene-d2. The choice of parameters ensures robust chromatographic separation and the generation of a reproducible, library-searchable mass spectrum.

3.1 Sample Preparation

-

Stock Solution: Prepare a 1.0 mg/mL stock solution of 1,2,4,5-Tetrachlorobenzene-d2 in a high-purity solvent such as toluene or hexane.

-

Working Standard: Create a working standard by diluting the stock solution to a final concentration of 1-10 µg/mL in the same solvent.

-

Rationale: This concentration range is typically suitable for modern GC-MS systems, providing a strong signal without saturating the detector.

-

3.2 Gas Chromatography (GC) Conditions

-

System: Gas chromatograph equipped with a split/splitless injector.

-

Column: 30 m x 0.25 mm ID x 0.25 µm film thickness, 5% phenyl-methylpolysiloxane (e.g., DB-5ms, HP-5ms, or equivalent).

-

Rationale: This is a robust, general-purpose non-polar column that provides excellent separation for a wide range of semi-volatile organic compounds, including polychlorinated benzenes.

-

-

Injection Volume: 1 µL.

-

Injector Temperature: 250 °C.

-

Injection Mode: Splitless (hold for 1 minute).

-

Rationale: Splitless injection is preferred for trace analysis to ensure the maximum transfer of analyte onto the column.

-

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Oven Temperature Program:

-

Initial temperature: 80 °C, hold for 2 minutes.

-

Ramp: 15 °C/min to 280 °C.

-

Final hold: Hold at 280 °C for 5 minutes.

-

Rationale: This program provides a good balance between analysis time and resolution, ensuring the analyte elutes as a sharp, symmetrical peak.

-

3.3 Mass Spectrometry (MS) Conditions

-

System: Quadrupole or Ion Trap Mass Spectrometer.

-

Ion Source: Electron Ionization (EI).

-

Ionization Energy: 70 eV.

-

Rationale: 70 eV is the industry standard, which allows for the comparison of generated spectra with established libraries like the NIST Mass Spectral Library.[4]

-

-

Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

Transfer Line Temperature: 280 °C.

-

Rationale: The transfer line must be hot enough to prevent condensation of the analyte as it passes from the GC to the MS.

-

-

Scan Mode: Full Scan.

-

Mass Range: m/z 45 - 350.

-

Rationale: This range comfortably covers the molecular ion and all expected major fragments.

-

Section 4: Integrated Spectrum Interpretation

When analyzing the acquired data, a researcher should systematically validate the compound's identity by observing the following key features in the mass spectrum:

-

Retention Time: The compound should elute at a consistent retention time under the specified GC conditions.

-

Molecular Ion Cluster: Locate the isotopic cluster expected between m/z 216 and 224. Confirm that the base peak of this cluster is at m/z 218 and that the relative abundances of the surrounding peaks (m/z 216, 220, 222) closely match the theoretical values in Table 1. This is the most definitive piece of evidence.

-

Key Fragment Ions: Identify the major fragment ion clusters. The presence of a prominent cluster starting at m/z 181 (loss of Cl) and another at m/z 146 (loss of two Cl) provides strong corroborating evidence for the proposed structure and fragmentation pathway.

-

Comparison to Standard: If available, compare the acquired spectrum to the mass spectrum of a non-deuterated 1,2,4,5-Tetrachlorobenzene standard.[4] All major fragment ions in the deuterated spectrum should be shifted by +2 Da compared to their counterparts in the non-deuterated spectrum (e.g., the [C₆H₂Cl₃]⁺ fragment would appear at m/z 179, 181, 183).

By following this multi-faceted approach—combining chromatographic behavior with the unique molecular ion signature and predictable fragmentation patterns—a scientist can confidently identify and confirm the presence of 1,2,4,5-Tetrachlorobenzene-d2 in a sample.

References

-

Wikipedia. (n.d.). Electron capture ionization. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). C6H5Cl mass spectrum of chlorobenzene fragmentation pattern. Retrieved from [Link]

-

NIST. (n.d.). Benzene, 1,2,4,5-tetrachloro-. NIST Chemistry WebBook. Retrieved from [Link]

-

Ma, R., et al. (2015). Ionizations and fragmentations of benzene, methylbenzene, and chlorobenzene in strong IR and UV laser fields. Chinese Physics B. Retrieved from [Link]

-

Lee, Y.S., et al. (2008). Mass analyzed threshold ionization spectroscopy of o-, m-, and p-dichlorobenzenes. The Journal of Chemical Physics. Retrieved from [Link]

-

NIST. (n.d.). Benzene, 1,2,4,5-tetrachloro-. NIST Chemistry WebBook. Retrieved from [Link]

-

LCGC International. (2021). Electron Ionization for GC–MS. Retrieved from [Link]

-

PubChem. (n.d.). 1,2,4,5-Tetrachlorobenzene-d2. Retrieved from [Link]

-

NIST. (n.d.). Benzene, 1,2,4,5-tetrachloro-. NIST Chemistry WebBook. Retrieved from [Link]

-

Bocker, S. (n.d.). Isotope distributions. Retrieved from [Link]

-

NIST. (n.d.). Benzene, 1,2,4,5-tetrachloro-. NIST Chemistry WebBook. Retrieved from [Link]

-

NIST. (n.d.). Benzene, 1,2,4,5-tetrachloro-. NIST Chemistry WebBook. Retrieved from [Link]

-

Scientific Instrument Services. (n.d.). Isotope Distribution Calculator and Mass Spec Plotter. Retrieved from [Link]

-

Valkenborg, D., et al. (2021). The isotope distribution: A rose with thorns. Mass Spectrometry Reviews. Retrieved from [Link]

-

Chemistry LibreTexts. (2020). Fragmentation Patterns in Mass Spectrometry. Retrieved from [Link]

-

Chemistry LibreTexts. (2022). Isotope Abundance. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Fragmentation Patterns in Mass Spectra. Retrieved from [Link]

-

Rockwood, A. L., & Palmblad, M. (2020). Isotopic Distributions. Methods in Molecular Biology. Retrieved from [Link]

-

Lu, H., et al. (2018). Diagnostic Fragmentation Pathways for Identification of Phthalate Metabolites in Non-Targeted Analysis Studies. Environmental Science & Technology. Retrieved from [Link]

-

Chad's Prep. (2018). 14.6a Fragmentation Patterns of Alkanes, Alkenes, and Aromatic Compounds. YouTube. Retrieved from [Link]

Sources

- 1. C6H5Cl mass spectrum of chlorobenzene fragmentation pattern of m/z m/e ions for analysis and identification pairs of isotopic peaks due to chlorine isotopes image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 2. chromatographyonline.com [chromatographyonline.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Benzene, 1,2,4,5-tetrachloro- [webbook.nist.gov]

- 5. Benzene, 1,2,4,5-tetrachloro- [webbook.nist.gov]

- 6. Benzene, 1,2,4,5-tetrachloro- [webbook.nist.gov]

- 7. Benzene, 1,2,4,5-tetrachloro- [webbook.nist.gov]

- 8. 1,2,4,5-Tetrachlorobenzene-d2 | C6H2Cl4 | CID 12307160 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. The isotope distribution: A rose with thorns - PMC [pmc.ncbi.nlm.nih.gov]

- 10. chem.libretexts.org [chem.libretexts.org]

A Researcher's Guide to Sourcing and Utilizing High-Purity 1,2,4,5-Tetrachlorobenzene-d2 for High-Fidelity Analytical Results

This in-depth technical guide is designed for researchers, analytical chemists, and laboratory managers who require high-purity 1,2,4,5-Tetrachlorobenzene-d2 for precise and accurate quantification of persistent organic pollutants (POPs) and other semi-volatile organic compounds. As a critical internal standard, the quality of this deuterated analog directly impacts the validity of experimental data. This guide provides a comprehensive overview of reputable commercial suppliers, the scientific rationale for its application, and detailed protocols for its effective use.

The Critical Role of 1,2,4,5-Tetrachlorobenzene-d2 in Analytical Chemistry

1,2,4,5-Tetrachlorobenzene-d2 (CAS No. 1198-57-8) is a deuterated analog of 1,2,4,5-tetrachlorobenzene, a compound of significant environmental concern. Due to its chemical similarity to a range of POPs, including certain polychlorinated biphenyls (PCBs) and organochlorine pesticides, it serves as an ideal internal standard for analytical methods such as Gas Chromatography-Mass Spectrometry (GC/MS) and High-Resolution Mass Spectrometry (HRMS).[1][2]

The primary function of an isotopically labeled internal standard is to compensate for variations that can occur during sample preparation and analysis. These variations may include sample loss during extraction, matrix effects that can suppress or enhance the analyte signal in the mass spectrometer, and fluctuations in instrument performance.[3][4] By introducing a known amount of 1,2,4,5-Tetrachlorobenzene-d2 at the beginning of the analytical workflow, the ratio of the native analyte to the deuterated standard can be used to accurately calculate the concentration of the target analyte, thereby ensuring the reliability and reproducibility of the results.

Identifying Reputable Commercial Suppliers

The selection of a commercial supplier for high-purity 1,2,4,5-Tetrachlorobenzene-d2 is a critical step that directly influences the quality of your research. The following suppliers have a demonstrated history of providing high-quality reference materials for environmental and chemical analysis.

| Supplier | Distributor(s) | Key Features | Quality Management |

| Toronto Research Chemicals (TRC) | LGC Standards, Fisher Scientific | A leading manufacturer of complex organic chemicals and stable isotope-labeled compounds.[5][6][7][8][9] TRC provides a comprehensive analytical data package with their products.[6][7] | ISO 9001:2015 certified for the design, manufacture, and supply of specialized complex organic small molecule chemicals.[5] |

| LGC Standards | Direct | A global leader in reference materials, offering a wide range of products for environmental analysis.[10][11][12][13] Many of their products are produced under ISO 17034 accreditation.[12][14] | Products are often manufactured in accordance with ISO 17034 and measurements are carried out under ISO 17025.[14] |

| CymitQuimica | Direct | A marketplace for a wide range of chemical products from various manufacturers, including TRC.[15] They hold ISO 9001 and ISO 14001 certifications for their quality and environmental management systems.[15] | ISO 9001 and ISO 14001 certified.[15] |

It is important to note that while other suppliers may list this product, the above have been consistently identified as primary manufacturers or key distributors with a focus on certified reference materials.

Deconstructing the Certificate of Analysis: A Pillar of Trustworthiness

A Certificate of Analysis (C of A) is a non-negotiable document that validates the quality and purity of the standard. As a self-validating system, the C of A should provide clear and comprehensive data on the identity and purity of the 1,2,4,5-Tetrachlorobenzene-d2.

Key Parameters to Scrutinize on a Certificate of Analysis:

-

Chemical Purity: This is typically determined by techniques like Gas Chromatography-Flame Ionization Detection (GC-FID) or High-Performance Liquid Chromatography (HPLC). A high chemical purity (ideally >98%) ensures that the standard is free from other chemical contaminants that could interfere with the analysis.

-

Isotopic Purity (Isotopic Enrichment): This is a critical parameter for a deuterated standard and is often determined by Nuclear Magnetic Resonance (NMR) spectroscopy or Mass Spectrometry (MS).[16][17][18] It indicates the percentage of the compound that contains the desired number of deuterium atoms. For 1,2,4,5-Tetrachlorobenzene-d2, a high isotopic enrichment (e.g., ≥98 atom % D) is crucial to minimize any contribution to the signal of the non-deuterated analyte.

-

Identity Confirmation: The C of A should provide evidence of the compound's structure, typically through spectroscopic data such as ¹H-NMR, ¹³C-NMR, and Mass Spectrometry.

-

Certified Concentration (if sold as a solution): For standards sold in solution, the concentration and the solvent used should be clearly stated, along with the uncertainty of the measurement.

Experimental Protocol: Utilizing 1,2,4,5-Tetrachlorobenzene-d2 in Environmental Sample Analysis

The following is a generalized, step-by-step methodology for the use of 1,2,4,5-Tetrachlorobenzene-d2 as an internal standard in the analysis of semi-volatile organic compounds in a solid matrix (e.g., soil or sediment), based on principles outlined in methods like US EPA 8270D.[1][2][19][20]

Step 1: Preparation of the Internal Standard Spiking Solution

-

Objective: To prepare a working solution of 1,2,4,5-Tetrachlorobenzene-d2 at a known concentration.

-

Procedure:

-

Allow the neat standard of 1,2,4,5-Tetrachlorobenzene-d2 to equilibrate to room temperature.

-

Accurately weigh a precise amount of the neat material (e.g., 10 mg) using an analytical balance.

-

Dissolve the weighed standard in a high-purity solvent (e.g., acetone or hexane) in a Class A volumetric flask (e.g., 10 mL) to create a stock solution.

-

From the stock solution, prepare a working spiking solution at a concentration appropriate for your analytical method (e.g., 1-5 µg/mL).

-

Step 2: Sample Preparation and Spiking

-

Objective: To introduce a known amount of the internal standard into the environmental sample prior to extraction.

-

Procedure:

-

Accurately weigh a representative portion of the homogenized sample (e.g., 10-30 g) into an extraction vessel.

-

Spike the sample with a precise volume of the 1,2,4,5-Tetrachlorobenzene-d2 working solution. The amount added should result in a final concentration in the extract that is within the calibrated range of the instrument.

-

The sample is now ready for extraction using a suitable technique (e.g., Soxhlet, pressurized fluid extraction, or solid-phase extraction).

-

Step 3: Sample Extraction and Cleanup

-

Objective: To extract the target analytes and the internal standard from the sample matrix and remove interfering compounds.

-

Procedure:

-

Perform the extraction using the chosen method and an appropriate solvent system.

-

The resulting extract may require cleanup to remove co-extracted matrix components that can interfere with the GC/MS analysis. Common cleanup techniques include gel permeation chromatography (GPC) or solid-phase extraction (SPE).

-

Step 4: GC/MS Analysis

-

Objective: To separate, identify, and quantify the target analytes and the internal standard.

-

Procedure:

-

Concentrate the cleaned-up extract to a final volume (e.g., 1 mL).

-

Inject an aliquot of the final extract into the GC/MS system.

-

The GC will separate the compounds based on their volatility and interaction with the chromatographic column.

-

The MS will detect and quantify the target analytes and 1,2,4,5-Tetrachlorobenzene-d2 based on their characteristic mass-to-charge ratios.

-

Step 5: Data Analysis and Quantification

-

Objective: To calculate the concentration of the target analytes in the original sample.

-

Procedure:

-

Identify the chromatographic peaks for the target analytes and 1,2,4,5-Tetrachlorobenzene-d2.

-

Calculate the response factor (RF) for each analyte relative to the internal standard using a calibration curve.

-

The concentration of the analyte in the sample is then calculated using the following formula:

Concentration = (Area_analyte * Amount_IS) / (Area_IS * RF * Sample_Weight)

Where:

-

Area_analyte is the peak area of the target analyte.

-

Amount_IS is the known amount of the internal standard added to the sample.

-

Area_IS is the peak area of the internal standard.

-

RF is the response factor for the analyte.

-

Sample_Weight is the weight of the original sample.

-

Visualizing the Workflow

The following diagrams illustrate the key decision-making and experimental processes involved in utilizing high-purity 1,2,4,5-Tetrachlorobenzene-d2.

Caption: A flowchart outlining the critical steps for selecting a reputable supplier of high-purity analytical standards.

Caption: A schematic of the analytical workflow for quantifying environmental contaminants using the internal standard method.

Conclusion

The use of high-purity 1,2,4,5-Tetrachlorobenzene-d2 is indispensable for achieving accurate and defensible results in the analysis of persistent organic pollutants. By carefully selecting a reputable supplier, rigorously evaluating the Certificate of Analysis, and implementing a robust analytical protocol, researchers can significantly enhance the quality and integrity of their data. This guide provides the foundational knowledge and practical steps necessary to confidently source and utilize this critical analytical standard.

References

-

ResolveMass Laboratories Inc. (2025, October 30). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. Retrieved from [Link][3]

-

Alsante, K. M. (n.d.). Beyond Purity: Characterizing the Isotopologue Profile of a Deuterated API. Retrieved from [Link][16]

-

Royal Society of Chemistry. (n.d.). A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR. Analytical Methods. Retrieved from [Link][17]

-

PubMed. (2022). Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry. Retrieved from [Link][18]

-

SciSpace. (n.d.). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. Retrieved from [Link][4]

-

LGC Group. (n.d.). Reference standards, research chemicals & proficiency testing. Retrieved from [Link][13]

-

Intertek. (n.d.). Toronto Research Chemicals (TRC) a subsidiary of LGC Standards Certificate of Registration. Retrieved from [Link][5]

-

U.S. Environmental Protection Agency. (n.d.). Method 8270D: Semivolatile Organic Compounds by Gas Chromatography/Mass Spectrometry. Retrieved from [Link][1]

-

LGC Group. (n.d.). Toronto Research Chemicals. Retrieved from [Link][6]

-

Florida Department of Environmental Protection. (2007, February). Method 8270D: Semivolatile Organic Compounds by Gas Chromatography/Mass Spectrometry (GC/MS). Retrieved from [Link][2]

-

Government of Canada. (n.d.). Fact sheet: 1,2,4,5-tetrachlorobenzene. Retrieved from [Link][21]

-

ACI Sciences. (n.d.). Pharmaceutical. Retrieved from [Link][8]

-

American Laboratory. (2014, August 26). Analysis of U. S. EPA Method 8270D — Semivolatile Org a n i c Compounds by GC/MS. Retrieved from [Link][19]

-

Phoenix Scientific Co., Ltd. (n.d.). TRC Standards. Retrieved from [Link][9]

-

U.S. Environmental Protection Agency. (1998, January). EPA Method 8270D (SW-846): Semivolatile Organic Compounds by Gas Chromatography/Mass Spectrometry (GC/MS). Retrieved from [Link][20]

-

PubChem. (n.d.). 1,2,4,5-Tetrachlorobenzene. Retrieved from [Link][22]

-

PubChem. (n.d.). 1,2,4,5-Tetrachlorobenzene-d2. Retrieved from [Link][23]

-

National Institutes of Health. (n.d.). Fluorescence Based Detection of Polychlorinated Biphenyls (PCBs) in Water Using Hydrophobic Interaction. Retrieved from [Link][24]

-

U.S. Environmental Protection Agency. (2013, May 15). US EPA Region 4 Technical Services Section Issue Paper for Polychlorinated Biphenyl Characterization at Region 4 Superfund and RCRA Sites. Retrieved from [Link][25]

-

International Labour Organization. (n.d.). ICSC 0676 - 1,2,4,5-TETRACHLOROBENZENE. Retrieved from [Link][26]

-

Centers for Disease Control and Prevention. (1986, February). Current Intelligence Bulletin 45: Polychlorinated Biphenyls (PCB's). Retrieved from [Link][27]

Sources

- 1. 19january2017snapshot.epa.gov [19january2017snapshot.epa.gov]

- 2. floridadep.gov [floridadep.gov]

- 3. resolvemass.ca [resolvemass.ca]

- 4. scispace.com [scispace.com]

- 5. bioszeparacio.hu [bioszeparacio.hu]

- 6. LGC Group [www2.lgcgroup.com]

- 7. lubio.ch [lubio.ch]

- 8. Pharmaceutical - ACI Sciences [acisciences.com]

- 9. TRC Standards | Phoenix Scientific Co., Ltd. [phoenix-sci.com]

- 10. 1,2,4,5-Tetrachlorobenzene (D2,98%) | LGC Standards [lgcstandards.com]

- 11. 1,2,4,5-Tetrachlorobenzene (d2) | LGC Standards [lgcstandards.com]

- 12. 1,2,4,5-Tetrachlorobenzene | LGC Standards [lgcstandards.com]

- 13. Reference standards, research chemicals & proficiency testing - LGC [lgcgroup.com]

- 14. Dr. Ehrenstorfer Reference Materials | LGC Standards [lgcstandards.com]

- 15. 1,2,4,5-Tetrachlorobenzene (d2) | CymitQuimica [cymitquimica.com]

- 16. isotope.com [isotope.com]

- 17. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 18. Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]

- 20. 19january2017snapshot.epa.gov [19january2017snapshot.epa.gov]

- 21. Fact sheet: 1,2,4,5-tetrachlorobenzene — Guidance and Orientation for the Selection of Technologies — Contaminated sites — Pollution and waste management — Environment and natural resources — Canada.ca [gost.tpsgc-pwgsc.gc.ca]

- 22. 1,2,4,5-Tetrachlorobenzene | C6H2Cl4 | CID 7270 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 23. 1,2,4,5-Tetrachlorobenzene-d2 | C6H2Cl4 | CID 12307160 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 24. Fluorescence Based Detection of Polychlorinated Biphenyls (PCBs) in Water Using Hydrophobic Interaction - PMC [pmc.ncbi.nlm.nih.gov]

- 25. epa.gov [epa.gov]

- 26. ICSC 0676 - 1,2,4,5-TETRACHLOROBENZENE [chemicalsafety.ilo.org]

- 27. CIB 45: Polychlorinated Biphenyls (PCBâs): Current Intelligence Bulletin 45 | NIOSH | CDC [cdc.gov]

A Technical Guide to the Application of 1,2,4,5-Tetrachlorobenzene-d2 as an Internal Standard in Quantitative Analysis

Foundational Principle: The Imperative for Internal Standards in Analytical Chemistry

In the pursuit of precise and accurate quantification, particularly with sensitive techniques like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS), analytical scientists face a host of variables that can undermine data integrity. Fluctuations in sample preparation, injection volume, instrument response, and matrix effects can introduce significant error.[1][2] An internal standard (IS) is a compound added in a constant, known amount to every sample, calibrator, and quality control (QC) standard before processing.[3] By measuring the analyte's response relative to the internal standard's response, these variables can be effectively normalized, ensuring the robustness and reproducibility of the analytical method.[4][5]

The gold standard for internal standards is a stable isotope-labeled (SIL) version of the analyte.[1][6] Deuterated standards, in which one or more hydrogen atoms are replaced with deuterium, are the most common type of SIL-IS.[7] Because they are chemically and physically almost identical to the native analyte, they co-elute during chromatography and experience nearly identical extraction efficiencies and ionization responses.[1][7][8] However, the mass spectrometer can easily distinguish them based on their mass-to-charge (m/z) ratio, making them the ideal tool for correcting analytical variability.[1][2]

Spotlight on 1,2,4,5-Tetrachlorobenzene-d2: Properties and Rationale for Use

1,2,4,5-Tetrachlorobenzene-d2 is a deuterated form of 1,2,4,5-tetrachlorobenzene (TeCB), a synthetic organic compound historically used as an intermediate in the production of herbicides and pesticides.[9][10][11] Due to its persistence and classification as a priority pollutant, the accurate quantification of TeCB and related chlorinated benzenes in environmental matrices is of significant importance.[11][12] 1,2,4,5-Tetrachlorobenzene-d2 serves as an exemplary internal standard for these analyses.

Physicochemical Properties

A comparison of the unlabeled analyte and its deuterated internal standard highlights their near-identical nature, which is fundamental to their analytical utility.

| Property | 1,2,4,5-Tetrachlorobenzene | 1,2,4,5-Tetrachlorobenzene-d2 | Rationale for Analytical Similarity |

| Molecular Formula | C₆H₂Cl₄[13][14] | C₆D₂Cl₄[15][16] | Identical elemental composition except for isotopes. |

| Molecular Weight | 215.89 g/mol [13][14] | 217.90 g/mol [15][16] | The mass difference allows for MS distinction. |

| CAS Number | 95-94-3[13] | 1198-57-8[16] | Unique identifiers for each compound. |

| Appearance | Colorless to white solid[10][14] | Neat solid[15] | Identical physical state at standard conditions. |

| Solubility | Insoluble in water; soluble in organic solvents like benzene, chloroform.[12][14] | Assumed identical | Ensures co-extraction from aqueous samples into an organic phase. |

| Boiling Point | ~246 °C | Assumed nearly identical | Ensures similar behavior during GC analysis. |

The Principle of Isotope Dilution Mass Spectrometry (IDMS)

The use of 1,2,4,5-Tetrachlorobenzene-d2 is a direct application of Isotope Dilution Mass Spectrometry (IDMS). This powerful technique relies on the addition of a known quantity of the isotopically enriched standard to the sample. The ratio of the naturally occurring analyte to the "spiked" standard is measured by the mass spectrometer. Because any sample loss during preparation or analysis affects both compounds equally, this ratio remains constant, providing a highly accurate measure of the analyte's concentration.[1]

Experimental Protocol: Quantification of TeCB in Water Samples

This section provides a detailed methodology for the analysis of 1,2,4,5-Tetrachlorobenzene in water using 1,2,4,5-Tetrachlorobenzene-d2 as an internal standard, based on principles outlined in EPA methods for organic compound analysis.[17][18][19]

Workflow Overview

The entire process, from sample collection to final data reporting, follows a systematic and validated workflow designed to ensure data integrity.

Reagents and Standards Preparation

-

Reagents: HPLC-grade or equivalent Methanol, Dichloromethane (DCM), Reagent-free water.

-

Analyte Stock Standard (100 µg/mL): Accurately weigh ~10 mg of 1,2,4,5-Tetrachlorobenzene reference material. Dissolve in methanol in a 100 mL Class A volumetric flask.

-

Internal Standard Stock (100 µg/mL): Prepare a separate stock solution of 1,2,4,5-Tetrachlorobenzene-d2 using the same procedure.

-

Primary Dilution Standard (10 µg/mL): Dilute 10 mL of each stock solution to 100 mL with methanol in separate flasks. These solutions should be stored at ≤6 °C and protected from light.[19]

-

IS Spiking Solution (1 µg/mL): Dilute the IS primary dilution standard 1:10 with methanol. Adding 100 µL of this solution to a 1 L sample results in a final concentration of 100 ng/L.

-

Calibration Standards: Prepare a series of calibration standards (e.g., 10, 25, 50, 100, 250, 500 ng/L) in reagent-free water by adding appropriate volumes of the analyte primary dilution standard. Crucially, spike each calibration standard with the same amount of IS Spiking Solution as the samples.

Sample Preparation and Extraction

-

Sample Collection: Collect water samples in 1 L amber glass bottles.

-

Internal Standard Spiking: Before extraction, allow samples to reach room temperature. Add 100 µL of the IS Spiking Solution (1 µg/mL) to each 1 L sample, QC, and calibration standard. This step is critical; the IS must be added before any potential analyte loss can occur to effectively correct for recovery.[2]

-

Liquid-Liquid Extraction:

-

Transfer the spiked sample to a 2 L separatory funnel.

-

Add 60 mL of DCM, seal, and shake vigorously for 2 minutes, venting periodically.

-

Allow the layers to separate and drain the lower organic layer into a collection flask.

-

Repeat the extraction twice more with fresh 60 mL aliquots of DCM, combining the organic extracts.

-

-

Drying and Concentration:

-

Pass the combined extract through a drying column containing anhydrous sodium sulfate to remove residual water.

-

Concentrate the extract to a final volume of 1.0 mL using a Kuderna-Danish (K-D) apparatus.

-

GC-MS Instrumentation and Analysis

-

Instrument: Gas chromatograph equipped with a capillary column (e.g., DB-5ms) and a mass spectrometer.

-

Injection: 1 µL splitless injection.

-

GC Conditions:

-

Inlet Temp: 250 °C

-

Oven Program: 40 °C (hold 2 min), ramp to 280 °C at 10 °C/min, hold 5 min.

-

-

MS Conditions:

-

Acquisition Mode: Selected Ion Monitoring (SIM)

-

Ions to Monitor:

-

1,2,4,5-TeCB (Analyte): m/z 216 (quantification), 214, 218 (qualifier)

-

1,2,4,5-TeCB-d2 (IS): m/z 218 (quantification), 216, 220 (qualifier)

-

-

Causality: Using SIM mode dramatically increases sensitivity compared to a full scan, which is essential for trace environmental analysis. Monitoring qualifier ions in addition to the quantification ion provides a higher degree of confidence in compound identification.

-

Data Analysis, Validation, and Quality Control

A robust analytical method is a self-validating system. The use of 1,2,4,5-Tetrachlorobenzene-d2 is central to this validation.

Calibration and Quantification

-

Relative Response Factor (RRF): For each calibration standard, calculate the RRF using the following formula:

-

RRF = (Aₓ / Aᵢₛ) * (Cᵢₛ / Cₓ)

-

Where: Aₓ = Peak area of analyte, Aᵢₛ = Peak area of IS, Cₓ = Concentration of analyte, Cᵢₛ = Concentration of IS.

-

-

Calibration Curve: Generate a calibration curve by plotting Aₓ/Aᵢₛ versus Cₓ. The linearity should be assessed, with a coefficient of determination (r²) ≥ 0.995 being typical for a valid curve.

-

Analyte Quantification: Calculate the concentration of 1,2,4,5-TeCB in the samples using the average RRF from the calibration curve and the following equation:

-

Cₓ = (Aₓ / Aᵢₛ) * (Cᵢₛ / RRF_avg)

-

Method Validation and QC

To ensure trustworthiness, every analytical batch must include QC samples to monitor method performance.

| QC Parameter | Description | Acceptance Criteria | Role of the Internal Standard |

| Method Blank | An aliquot of reagent-free water carried through the entire process. | Analyte concentration below the Limit of Quantification (LOQ). | IS response should be consistent with standards, indicating no gross errors in addition. |

| Laboratory Fortified Blank (LFB) | A method blank spiked with a known concentration of the analyte. | Recovery typically within 70-130% of the true value. | Corrects for extraction inefficiency. The IS normalizes the response, making the recovery calculation more accurate. |

| Matrix Spike / Matrix Spike Duplicate (MS/MSD) | A pair of environmental samples spiked with a known amount of analyte. | Precision (as Relative Percent Difference) typically <20%. Recovery within established limits. | Helps assess and correct for matrix effects (ion suppression or enhancement).[8][20] The IS should behave similarly to the analyte in the matrix. |

| Internal Standard Response | The absolute peak area of the IS in every sample and standard. | Area must be within 50-200% of the average area in the calibration standards. | A significant deviation indicates a problem with that specific sample (e.g., severe matrix suppression, extraction error) and may require re-analysis. |

Conclusion

1,2,4,5-Tetrachlorobenzene-d2 is an essential tool for the accurate and precise quantification of its unlabeled counterpart and related chlorinated compounds in complex matrices. Its near-identical chemical and physical properties ensure that it reliably tracks the analyte through sample preparation and analysis. By employing the principles of isotope dilution and incorporating a rigorous quality control framework, researchers can generate highly defensible data that meets stringent scientific and regulatory standards. The key to success lies not just in using a deuterated standard, but in understanding its function within a fully validated analytical system.

References

-

ResolveMass Laboratories Inc. (2025, October 30). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. Available at: [Link]

-

Onyesom, I. (n.d.). A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES. Academia.edu. Available at: [Link]

-

AptoChem. (n.d.). Deuterated internal standards and bioanalysis. Available at: [Link]

-

ResolveMass Laboratories Inc. (2023, October 30). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis [Video]. YouTube. Available at: [Link]

-

Wikipedia. (n.d.). Tetrachlorobenzene. Available at: [Link]

-

Tittlemier, S. A., et al. (2021). Validation of a New Sensitive Method for the Detection and Quantification of R and S-Epimers of Ergot Alkaloids in Canadian Spring Wheat Utilizing Deuterated Lysergic Acid Diethylamide as an Internal Standard. MDPI. Available at: [Link]

-

American Association for Clinical Chemistry. (2014, April 1). Do deuterium labeled internal standards correct for matrix effects in LC-MS/MS assays?. Available at: [Link]

-

ResolveMass Laboratories Inc. (2025, November 8). Deuterated Standards for LC-MS Analysis. Available at: [Link]

-

van de Merbel, N. C. (2008). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. Bioanalysis, 1(1), 145-50. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 12307160, 1,2,4,5-Tetrachlorobenzene-d2. Available at: [Link]

-

LookChem. (n.d.). 1,2,4,5-Tetrachlorobenzene 95-94-3 wiki. Available at: [Link]

-

SANEXEN. (n.d.). Fact sheet: 1,2,4,5-tetrachlorobenzene. Available at: [Link]

- Hooker Chemical Corp. (1971). Method of producing 1,2,4,5-tetrachlorobenzene. U.S. Patent 3,557,227.

-

U.S. Environmental Protection Agency. (n.d.). Drinking Water Inorganic Test Methods. Available at: [Link]

-

Velocity Scientific Solutions. (n.d.). EPA 500 Methods. Available at: [Link]

-

Standing Committee of Analysts. (2004). The Identification of Volatile Organic Compounds in Raw and Potable Waters by Gas Chromatography-Mass Spectrometry. Available at: [Link]

-

National Institute of Standards and Technology. (n.d.). Benzene, 1,2,4,5-tetrachloro-. NIST Chemistry WebBook. Available at: [Link]

-

Chebios. (n.d.). EPA Methods. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 7270, 1,2,4,5-Tetrachlorobenzene. Available at: [Link]

-

U.S. Environmental Protection Agency. (1995). Method 524.2: Measurement of Purgeable Organic Compounds in Water by Capillary Column Gas Chromatography/Mass Spectrometry. Available at: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. m.youtube.com [m.youtube.com]

- 3. standingcommitteeofanalysts.co.uk [standingcommitteeofanalysts.co.uk]

- 4. texilajournal.com [texilajournal.com]

- 5. resolvemass.ca [resolvemass.ca]

- 6. scispace.com [scispace.com]

- 7. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]

- 8. resolvemass.ca [resolvemass.ca]

- 9. Tetrachlorobenzene - Wikipedia [en.wikipedia.org]

- 10. guidechem.com [guidechem.com]

- 11. Fact sheet: 1,2,4,5-tetrachlorobenzene — Guidance and Orientation for the Selection of Technologies — Contaminated sites — Pollution and waste management — Environment and natural resources — Canada.ca [gost.tpsgc-pwgsc.gc.ca]

- 12. Page loading... [guidechem.com]

- 13. Benzene, 1,2,4,5-tetrachloro- [webbook.nist.gov]

- 14. 1,2,4,5-Tetrachlorobenzene | C6H2Cl4 | CID 7270 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. 1,2,4,5-Tetrachlorobenzene (d2) | CymitQuimica [cymitquimica.com]

- 16. 1,2,4,5-Tetrachlorobenzene-d2 | C6H2Cl4 | CID 12307160 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 17. velocityscientific.com.au [velocityscientific.com.au]

- 18. chebios.it [chebios.it]

- 19. epa.gov [epa.gov]

- 20. myadlm.org [myadlm.org]

Solubility of 1,2,4,5-Tetrachlorobenzene-d2 in organic solvents

An In-depth Technical Guide to the Solubility of 1,2,4,5-Tetrachlorobenzene-d2 in Organic Solvents

Introduction

1,2,4,5-Tetrachlorobenzene-d2 is a deuterated analog of 1,2,4,5-Tetrachlorobenzene, frequently employed as an internal standard or surrogate in analytical chemistry. Its use in methods such as Gas Chromatography-Mass Spectrometry (GC-MS) for the quantification of chlorinated benzenes and other persistent organic pollutants is critical for ensuring accuracy and precision in environmental and toxicological studies[1][2]. A comprehensive understanding of its solubility in various organic solvents is a fundamental prerequisite for researchers and drug development professionals. This knowledge is essential for the preparation of accurate stock solutions, calibration standards, and for designing effective extraction and purification protocols.

This guide provides a detailed overview of the solubility characteristics of 1,2,4,5-Tetrachlorobenzene-d2, grounded in physicochemical principles. Due to the scarcity of published quantitative solubility data for the deuterated form, this document leverages data from its non-deuterated counterpart, 1,2,4,5-Tetrachlorobenzene, as a close proxy. The isotopic substitution of deuterium for hydrogen has a negligible effect on intermolecular forces and thus provides a reliable estimate of solubility behavior. A rigorous, field-proven experimental protocol for the precise determination of its solubility is also presented.

Physicochemical Characteristics

The solubility of a compound is intrinsically linked to its molecular structure and physical properties. 1,2,4,5-Tetrachlorobenzene-d2 is a solid at room temperature, characterized by a symmetrical, non-polar structure.[3][4]

| Property | Value | Source(s) |

| IUPAC Name | 1,2,4,5-tetrachloro-3,6-dideuteriobenzene | [5][6] |

| CAS Number | 1198-57-8 | [5] |

| Molecular Formula | C₆D₂Cl₄ | [7] |

| Molecular Weight | 217.90 g/mol | [5][7] |

| Physical Form | White crystalline solid, flakes, or powder | [3][4] |

| Melting Point | 139 - 142 °C | [8] |

| Boiling Point | 240 - 246 °C | [8][9] |

| Log Kₒw (Octanol-Water) | 4.60 | [10] |

| Water Solubility | Very low (approx. 0.5 mg/L at 20 °C) | [11] |

Note: Properties such as melting point, boiling point, and Log Kₒw are for the non-deuterated analog (CAS 95-94-3) but are expected to be nearly identical for the d2-labeled compound.

Theoretical Framework of Solubility

The principle of "like dissolves like" is the cornerstone for predicting solubility. As a non-polar molecule, 1,2,4,5-Tetrachlorobenzene-d2 exhibits the highest solubility in non-polar organic solvents with which it can establish favorable van der Waals forces. Its low water solubility is a direct consequence of its inability to form hydrogen bonds with polar water molecules.[3]

-

Non-Polar Solvents (e.g., Toluene, Hexane, Dichloromethane): These solvents readily dissolve the compound due to similar non-polar characteristics, leading to high solubility.

-

Polar Aprotic Solvents (e.g., Acetone, Acetonitrile): These solvents have a dipole moment but cannot donate hydrogen bonds. Solubility is expected to be moderate to low.

-

Polar Protic Solvents (e.g., Methanol, Ethanol): The strong hydrogen-bonding network in these solvents makes it energetically unfavorable to accommodate the non-polar solute, resulting in low solubility.[10]

Qualitative Solubility Profile

Based on the principles above and available data for the non-deuterated analog, the following table provides an estimated solubility profile for 1,2,4,5-Tetrachlorobenzene-d2. It is imperative for researchers to experimentally verify these values for precise applications.

| Solvent Class | Example Solvents | Expected Solubility | Rationale & References |

| Non-Polar Aromatic | Toluene, Benzene, Xylenes | High | "Like dissolves like." Toluene is noted to provide a nearly transparent solution.[3][12] |

| Halogenated | Dichloromethane, Chloroform | High | Similar non-polar and halogenated nature promotes strong intermolecular interactions. |

| Non-Polar Aliphatic | Hexane, Heptane, Cyclohexane | Moderate to High | Effective solvents for non-polar compounds, though aromatic interactions are absent. |

| Ethers | Diethyl Ether, Tetrahydrofuran (THF) | Moderate | Ether is a known solvent for the non-deuterated analog.[10] |

| Polar Aprotic | Acetone, Acetonitrile | Low to Moderate | The polarity of the solvent hinders dissolution of the non-polar solute. |

| Alcohols | Methanol, Ethanol | Low | Slightly soluble in ethanol.[10] Strong hydrogen bonding in the solvent resists solute intrusion. |